molecular formula C8H11NO B8636184 5-n-Propylpyrrole-2-carboxaldehyde

5-n-Propylpyrrole-2-carboxaldehyde

Cat. No. B8636184
M. Wt: 137.18 g/mol
InChI Key: BRWJNSKGKHUIHY-UHFFFAOYSA-N
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Patent
US05093346

Procedure details

To an anhydrous solution of 6-dimethylamino-1-azafulvene dimer (125; 12.0 g, 49.1 mmol) in THF (500 ml) at -15° C. was added dropwise a solution of 5-butyllithium in pentane (1.7M; 87 ml, 147 mmol) over 5 minutes. The yellow cloudy solution was slowly warmed to 0° C. over 10 minutes and stirred at this temperature for a further 20 minutes. The resulting deep violet colored solution was treated with 1-iodopropane (19.2 ml, 196 mmol) and allowed to warm to room temperature over 2 hours. The mixture was treated with water (20 ml) and saturated aqueous solution bicarbonate (20 ml) and refluxed for 15 hours. The mixture was extracted into methylene chloride and the organic phase was washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered and concentrated to a dark liquid residue (15.2 g) by rotary evaporation. Flash chromatography (silica gel, 500 g; EtOAc/hexanes, 5/95) gave 7.85 g (60%) of the title compound as a pale brown liquid.
Name
6-dimethylamino-1-azafulvene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]1[N:8]=[CH:7][CH:6]=[CH:5]1.CCC[CH2:13][CH3:14].ICCC.[C:19](=O)(O)[O-:20]>C1COCC1.O>[CH2:3]([C:4]1[NH:8][C:7]([CH:19]=[O:20])=[CH:6][CH:5]=1)[CH2:13][CH3:14]

Inputs

Step One
Name
6-dimethylamino-1-azafulvene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C1C=CC=N1)C
Name
5-butyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
87 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.2 mL
Type
reactant
Smiles
ICCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for a further 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark liquid residue (15.2 g) by rotary evaporation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)C1=CC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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